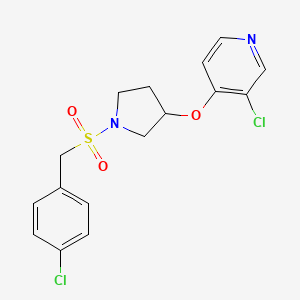

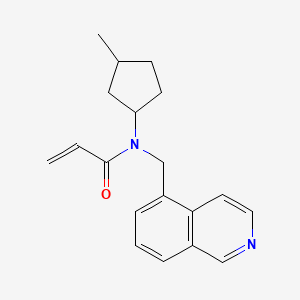

![molecular formula C27H29N3O3S2 B2515023 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-53-6](/img/structure/B2515023.png)

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a thieno[3,2-d]pyrimidin-4(3H)-one derivative. It has been studied for its potential as an aldose reductase inhibitor and has shown significant antioxidant properties. The compound's structure consists of a thieno[3,2-d]pyrimidin-4(3H)-one core with a benzylpiperidin-1-yl moiety and a 4-methoxyphenyl group attached to it. The compound's molecular structure and chemical properties make it a promising candidate for further investigation in drug development and medicinal chemistry .

Synthesis Analysis

The synthesis of the compound involves the introduction of a benzylpiperidin-1-yl moiety and a 4-methoxyphenyl group to the thieno[3,2-d]pyrimidin-4(3H)-one core. The synthesis process may involve multiple steps and specific reagents to achieve the desired compound. The study of the synthesis pathway and the optimization of reaction conditions are crucial for obtaining high yields and purity of the final product .

Molecular Structure Analysis

The molecular structure of the compound plays a vital role in its biological activity and pharmacological properties. Understanding the spatial arrangement of atoms, functional groups, and stereochemistry is essential for elucidating the compound's mode of action and its interactions with biological targets. Techniques such as X-ray crystallography and computational modeling can provide valuable insights into the compound's molecular structure .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potentially altered biological activities. Investigating the reactivity of the compound and its derivatives under different reaction conditions is important for exploring their synthetic versatility and potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, including solubility, stability, melting point, and spectroscopic characteristics, are essential for its characterization and pharmaceutical development. These properties influence the compound's formulation, storage, and bioavailability, thus impacting its potential as a drug candidate. Comprehensive analysis of these properties is crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .

References:

- "Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity."

- "Potent dual thymidylate synthase and dihydrofolate reductase inhibitors: classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates."

- "Oxidation of 3,4-dihydropyrimidin-2(1H)-thione using (diacetoxyiodo)benzene: unprecedented formation of substituted 2-(1,4-dihydropyrimidin-2-ylthio)pyrimidine"

- "The Antifungal Effect of some 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives Containing a Heterocyclic Compound on the Important types of Fungi"

- "Synthesis of 3-(Benzimidazol-2-yl-amino)-1- (4-bromophenyl)-2-thioxopyrimidin-4,6-dione Analogues and Their Antimicrobial Activity."

科学的研究の応用

Antifungal Applications

Research has demonstrated the antifungal potential of certain derivatives containing the heterocyclic pyrimidine structure. For instance, compounds synthesized with modifications in the pyrimidine ring have shown significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This suggests potential applications of derivatives of the specified compound in developing antifungal agents (Jafar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Derivatives of the given compound have also been synthesized for their anti-inflammatory and analgesic properties. Novel compounds prepared from similar heterocyclic backbones have been found to inhibit cyclooxygenase enzymes (COX-1/COX-2), showing significant analgesic and anti-inflammatory activities. Such findings point towards the utility of these derivatives in the development of new therapeutic agents addressing inflammation and pain (Abu‐Hashem et al., 2020).

Antitumor Activity

Several studies have focused on the synthesis of thieno[3,2-d]pyrimidine derivatives due to their potential antitumor activities. Modifications in the structure have led to compounds that exhibit potent anticancer effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests the relevance of such compounds in cancer research and therapy development (Hafez & El-Gazzar, 2017).

Dual Inhibitory Properties

Research into compounds with a thieno[3,2-d]pyrimidine core has revealed dual inhibitory properties against critical enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), essential for nucleotide synthesis in cells. Such dual inhibitors are valuable for developing multifaceted therapeutic agents, especially in treating diseases like cancer, where inhibiting these enzymes can lead to the suppression of tumor growth (Gangjee et al., 2009).

特性

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3S2/c1-33-22-9-7-21(8-10-22)30-26(32)25-23(13-16-34-25)28-27(30)35-18-24(31)29-14-11-20(12-15-29)17-19-5-3-2-4-6-19/h2-10,20H,11-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFIWLIYICXEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2514940.png)

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)

![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)

![2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2514952.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)

![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)